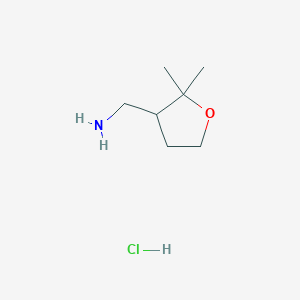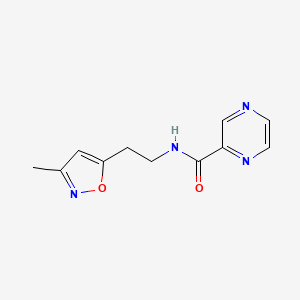
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1989659-36-0 . It has a molecular weight of 165.66 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2,2-dimethyltetrahydrofuran-3-yl)methanamine hydrochloride . The InChI code for the compound is 1S/C7H15NO.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride” appears as a powder . It is typically stored at room temperature . The compound’s melting point, boiling point, and density are not specified in the sources I found .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Novel Compounds
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride has been utilized in the synthesis of various novel compounds. For example, its use in the synthesis of a novel 1,3-Dithiolane Compound has been reported, showcasing its potential in creating new chemical structures (Zhai Zhi-we, 2014).
Catalytic Activity and Functional Modeling
The chemical has been studied for its catalytic activity and as a functional model in various chemical reactions. One such study involves its role in the hydroxylation of alkanes, demonstrating its utility in understanding and mimicking biological processes (M. Sankaralingam & M. Palaniandavar, 2014).
Novel Electron-Transfer Mediated Reactions
This compound has also been involved in novel electron-transfer mediated reactions. Research has shown its potential in single electron-transfer mediated C–N bond cleavage, which is significant for the formation of complex molecules (J. Vadakkan et al., 2005).
Involvement in Surface-Catalyzed Reactions
Its involvement in surface-catalyzed reactions has been observed, indicating its role in facilitating chemical transformations, which can be relevant to various industrial and research applications (L. Mascavage et al., 2006).
Applications in Cellular Imaging and Photocytotoxicity
Research has also explored its use in cellular imaging and photocytotoxicity, showing its potential in medical and biochemical applications (Uttara Basu et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2,2-dimethyloxolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPSIJIBOBWFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)CN)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride | |
CAS RN |
1989659-36-0 |
Source


|
| Record name | (2,2-dimethyloxolan-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)

![(1Z,3E,5E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-(1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one](/img/structure/B2370602.png)
![Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate](/img/structure/B2370603.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2370606.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)